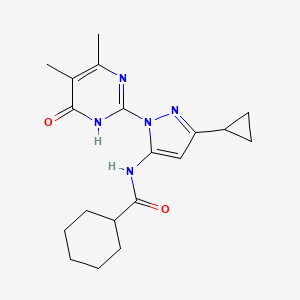

![molecular formula C6H9BrO B2542392 1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane CAS No. 2253631-03-5](/img/structure/B2542392.png)

1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular formula of a similar compound, Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate, is C9H13BrO2 .Chemical Reactions Analysis

The strategy for the synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules involves the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane (BCH) and its derivatives offer exciting prospects in medicinal chemistry. Researchers have investigated their use as bioisosteres for existing drug scaffolds. The sp³-rich bicyclo[2.1.1]hexane motif can serve as a valuable building block for designing novel pharmaceutical agents. By strategically modifying the substituents, scientists aim to enhance drug solubility, activity, and conformational properties .

Bioactive Compound Synthesis

Bicyclo[2.1.1]hexanes play a crucial role in the development of bioactive molecules. Their incorporation into newly designed compounds allows researchers to explore uncharted chemical space. Photochemical methods, such as [2 + 2] cycloadditions, provide efficient access to diverse bicyclo[2.1.1]hexane modules. These modules can then be further derivatized to create bioactive compounds with tailored properties .

Synthetic Methodology

Efficient synthetic routes to 1,2-disubstituted bicyclo[2.1.1]hexanes are essential. Traditional methods involving mercury lamps and toxic stannane reagents have limitations. However, recent advances propose novel, scalable, and mild synthetic approaches. These methods enable the synthesis of valuable bicyclo[2.1.1]hexane derivatives, expanding the toolbox available to chemists .

Agrochemicals and Pesticides

The strained bicyclo[2.1.1]hexane scaffold may find applications in agrochemicals and pesticides. Researchers explore its potential as a structural motif for designing environmentally friendly and effective crop protection agents. By incorporating BCH-based fragments, scientists aim to improve the properties of existing pesticides .

Materials Science

Bicyclo[2.1.1]hexanes could serve as building blocks for novel materials. Their unique geometry and sp³-rich nature make them intriguing candidates for constructing functional materials, such as polymers, dendrimers, and supramolecular assemblies. Researchers investigate their self-assembly behavior and potential applications in nanotechnology .

Computational Chemistry

Theoretical studies play a vital role in understanding the properties and reactivity of bicyclo[2.1.1]hexanes. Computational chemistry methods, including density functional theory (DFT) calculations, provide insights into their stability, electronic structure, and potential reaction pathways. These insights guide experimental design and optimization .

Wirkmechanismus

Target of Action

Bicyclo[2.1.1]hexanes are a class of compounds that have been incorporated in newly developed bio-active compounds . The specific targets of “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” would depend on its specific structure and functional groups.

Mode of Action

The mode of action of “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” would depend on its specific targets. Bicyclo[2.1.1]hexanes in general are known for their unique structural properties, which allow them to interact with biological targets in a specific manner .

Biochemical Pathways

The biochemical pathways affected by “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” would depend on its specific targets and mode of action. Bicyclo[2.1.1]hexanes can be involved in a variety of biochemical pathways due to their versatile structure .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” would depend on its specific chemical structure. Factors such as solubility, stability, and molecular size all play a role in determining these properties .

Result of Action

The molecular and cellular effects of “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” would depend on its specific targets and mode of action. Bicyclo[2.1.1]hexanes can have a variety of effects due to their ability to interact with different biological targets .

Action Environment

The action, efficacy, and stability of “1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane” can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-4-6-1-5(2-6)3-8-6/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOOINOBXMHTJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(OC2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2253631-03-5 |

Source

|

| Record name | 1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

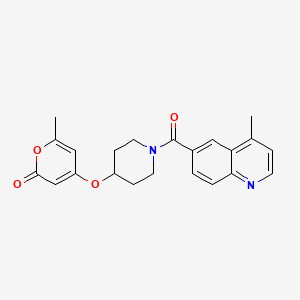

![N-[(1,2-dimethylindol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2542309.png)

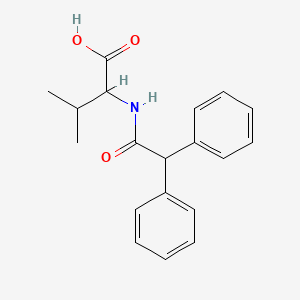

![2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2542311.png)

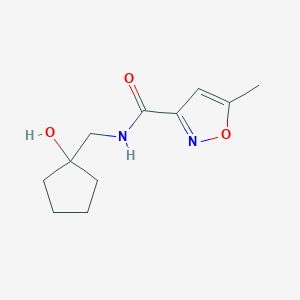

![(E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(5-methyl-2-phenylpyrazol-3-yl)prop-2-enamide](/img/structure/B2542313.png)

![(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2542317.png)

![(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone](/img/structure/B2542323.png)

methanone](/img/structure/B2542325.png)